N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the pyrimidine ring, along with two methyl groups at the 5 and 6 positions of the pyrimidine ring and a carboxamide group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 5,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Another approach involves the use of a coupling reaction between 2-methoxyaniline and 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This method also yields the target compound with high purity.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The methoxy group and the carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, it may interact with receptors on the cell surface, triggering signaling cascades that result in various biological effects.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: This compound has a similar methoxyphenyl group but differs in the core structure, which is a benzimidazole instead of a pyrimidine.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: This compound also contains a methoxyphenyl group but has additional substituents and a different core structure.
The uniqueness of This compound lies in its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)15-8-16-13(9)14(18)17-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIDWXJXDXIKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.